Methyl 2-ethylbenzo[d]thiazole-5-carboxylate
Description
Methyl 2-ethylbenzo[d]thiazole-5-carboxylate is a benzo[d]thiazole derivative characterized by a fused benzene-thiazole ring system. The compound features an ethyl substituent at position 2 and a methyl ester group at position 4. The ethyl group at position 2 enhances lipophilicity, which may influence pharmacokinetic properties, while the ester moiety at position 5 provides a handle for further chemical modifications.
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
methyl 2-ethyl-1,3-benzothiazole-5-carboxylate |
InChI |
InChI=1S/C11H11NO2S/c1-3-10-12-8-6-7(11(13)14-2)4-5-9(8)15-10/h4-6H,3H2,1-2H3 |
InChI Key |
ZMHVCSROHAOEMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(S1)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethylbenzo[d]thiazole-5-carboxylate typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate . This reaction forms intermediates that are further processed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethylbenzo[d]thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
Methyl 2-ethylbenzo[d]thiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of methyl 2-ethylbenzo[d]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution play a crucial role in its biological activity . The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of benzo[d]thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Ethyl (electron-donating) at C2 in the target compound contrasts with chloro or bromo substituents (electron-withdrawing) in analogs like and , which may alter reactivity in nucleophilic substitutions.
- Biological Activity: Halogenated derivatives (e.g., dibromomethyl or chloro groups) exhibit pronounced antiviral activity, whereas the ethyl-substituted compound’s bioactivity remains underexplored but is hypothesized to align with SIRT2 or kinase inhibition pathways .
Physicochemical Properties
Melting points and solubility vary significantly with substituents:
- This compound : Predicted lower melting point (~100–120°C) due to reduced crystallinity from the ethyl group, compared to halogenated analogs (e.g., 6j in has a melting point of 144–145°C).
Biological Activity
Methyl 2-ethylbenzo[d]thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₉NO₂S
- Molecular Weight : Approximately 225.29 g/mol
- Functional Groups : Contains a thiazole ring, a benzoic acid derivative, and a methyl ester group, which contribute to its solubility and reactivity.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity :
- The compound has shown promising results as a potential antimicrobial agent. Its structure allows for significant interactions with microbial targets, making it a candidate for further development in treating infections .
- Anticancer Properties :
- Inhibition of Viral Proteases :
The biological activity of this compound is influenced by its interaction with various biological targets:
- Cell Cycle Disruption : The compound may interfere with the normal cell cycle processes in cancer cells, leading to cell death via multipolar spindle formation .
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes critical in microbial and viral replication. For instance, related thiazole compounds have demonstrated inhibition of SARS-CoV-2 protease with IC50 values ranging from 14.7 to 54.9 µM .
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activity of thiazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
